Dopamine D3 Receptor Affinity: Intermediate Potency Between Primary Amine and Dipropyl Analogs
The target compound exhibits a dopamine D3 receptor Ki of 136 nM, placing it between the weaker primary amine analog (estimated D3 Ki > 400 nM based on class-level SAR) and the highly potent dipropyl analog 5-OH-DPAT (D3 Ki = 1.4 nM) . This intermediate affinity is a direct consequence of mono‑N‑propyl substitution on the 5‑methoxy‑2‑aminotetralin scaffold; the van Vliet study demonstrates that introducing two n‑propyl groups on the 5‑hydroxy scaffold increases D3 affinity approximately 600‑fold relative to the primary amine, whereas a single n‑propyl group produces a more modest gain . The target compound therefore fills an affinity niche that is not represented by either the low‑affinity primary amine or the high‑affinity dipropyl/hydroxy combination .
| Evidence Dimension | Dopamine D3 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 136 nM |
| Comparator Or Baseline | 5-OH-DPAT (5‑hydroxy‑N,N‑dipropyl): 1.4 nM; 5‑methoxy primary amine (estimated): >400 nM [class‑level SAR] |
| Quantified Difference | Target vs. 5-OH-DPAT: ~97‑fold lower affinity; Target vs. primary amine: ≥3‑fold higher affinity (estimated) |
| Conditions | Competition for [3H]spiperone binding on human D3 receptors expressed in CHO‑K1 cells ; 5-OH-DPAT data from HEK‑rD3 membranes |
Why This Matters
For screening cascades that require a moderate‑affinity D3 ligand to avoid receptor saturation or to discriminate partial vs. full agonism, the target compound provides a defined intermediate tool that is not available from the primary amine or dipropyl analogs.
- [1] BindingDB Entry BDBM50054065. Ki for human D3 receptor = 136 nM. View Source
- [2] Novel bivalent ligands for D2/D3 dopamine receptors. ACS Chem Neurosci. 2012; Table 1. 5-OH-DPAT D3 Ki = 1.4 ± 0.3 nM. View Source
- [3] van Vliet LA et al. J Med Chem. 1996;39(21):4233-7. Describes the 600‑fold affinity increase for D3 upon dipropyl substitution of 5‑OH‑2‑aminotetralin. View Source
